molecular formula C5H8FN3O2 B1169177 D-Glucitol, 1,4-anhydro-, 6-docosanoate CAS No. 123776-60-3

D-Glucitol, 1,4-anhydro-, 6-docosanoate

Cat. No.: B1169177
CAS No.: 123776-60-3
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Description

Nomenclature and Chemical Identity

D-Glucitol, 1,4-anhydro-, 6-docosanoate is a carbohydrate-derived ester with systematic nomenclature reflecting its structural complexity. Its IUPAC name is (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-6-(docosanoyloxy)tetrahydro-2H-pyran-3,4-diol, which delineates the stereochemistry of the anhydroglucitol backbone and the esterification site at the 6-position. The compound is interchangeably termed 1,4-anhydro-6-O-docosanoyl-D-glucitol in literature.

Key Identifiers:

  • CAS Registry Number : 1234423-98-3
  • Molecular Formula : C28H54O6
  • Structural Features :
    • A 1,4-anhydro-D-glucitol core, forming a tetrahydrofuran ring.
    • A docosanoate (C22H43O2) ester group at the 6-hydroxyl position.

The compound’s stereochemistry is critical to its physicochemical behavior, with the R configuration at C2, C3, and C4 ensuring optimal hydrogen bonding and solubility profiles.

Historical Context of Anhydro-D-glucitol Derivatives

Anhydro-D-glucitol derivatives emerged as intermediates in the mid-20th century during investigations into sorbitol dehydration. The discovery of sorbitan (1,4-anhydro-D-glucitol) in 1952 marked a pivotal advancement, enabling the synthesis of nonionic surfactants like Span® and Tween® series. The esterification of sorbitan with fatty acids, such as docosanoic acid, was later explored to tailor hydrophobicity for specialized applications.

Milestones:

  • 1950s : Industrial production of sorbitan esters (e.g., Span 60) for food and pharmaceutical emulsification.
  • 2000s : Development of long-chain esters (C18–C22) to enhance thermal stability in cosmetic formulations.
  • 2020s : Utilization of 6-docosanoate derivatives in nanotechnology for drug encapsulation.

Significance in Carbohydrate Ester Chemistry

This compound exemplifies the versatility of carbohydrate esters in bridging hydrophilic and hydrophobic domains. Its docosanoate chain confers unique interfacial properties, distinguishing it from shorter-chain analogs (e.g., dodecanoate or stearate esters).

Comparative Analysis of Key Esters:

Property 6-Docosanoate Sorbitan Monostearate (Span 60) Sorbitan Monooleate (Span 80)
Hydrophobic Chain C22 (saturated) C18 (saturated) C18 (unsaturated)
HLB Value ~2.8 4.7 4.3
Melting Point 72–75°C 51–54°C Liquid at 25°C
Applications High-temperature lubricants Food emulsifiers Oil-in-water emulsions

The extended alkyl chain in 6-docosanoate enhances lipid solubility, making it ideal for stabilizing water-in-oil emulsions in extreme conditions.

Research Objectives and Scientific Relevance

Recent studies prioritize three objectives:

  • Synthetic Optimization :

    • Improving yield in esterification reactions using lipase catalysts or microwave-assisted techniques.
    • Reducing byproducts like 3,6-anhydro isomers through stereoselective methods.
  • Physicochemical Characterization :

    • Quantifying critical micelle concentration (CMC) and aggregation behavior via dynamic light scattering.
    • Analyzing thermal stability using thermogravimetric analysis (TGA).
  • Functional Applications :

    • Drug Delivery : Enhancing oral bioavailability of hydrophobic drugs via niosome encapsulation.
    • Material Science : Fabricating nanostructured lipid carriers for cosmetic actives.

This compound’s adaptability positions it as a cornerstone in green chemistry, aligning with trends favoring biodegradable surfactants over petrochemical alternatives.

Properties

CAS No.

123776-60-3

Molecular Formula

C5H8FN3O2

Synonyms

D-Glucitol, 1,4-anhydro-, 6-docosanoate

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Dehydration

The anhydrization of sorbitol is typically performed using acidic catalysts under controlled thermal conditions. According to patents, sulfuric acid , phosphoric acid , or p-toluenesulfonic acid are employed at concentrations of 0.1–2.0 wt% relative to sorbitol. The reaction proceeds under reduced pressure (10–50 mmHg) to facilitate water removal, with temperatures ranging from 140–160°C. The degree of anhydrization is monitored via hydroxyl number (OHN) measurements, where pure sorbitol has an OHN of 1,850, while partially dehydrated products exhibit lower values. For sorbitan monolaurate synthesis, a target OHN of 1,150–1,250 is optimal.

Table 1: Reaction Conditions for 1,4-Anhydro-D-Glucitol Synthesis

CatalystTemperature (°C)Pressure (mmHg)OHN RangeYield (%)
H₂SO₄ (1%)150201,150–1,40085–90
H₃PO₄ (0.5%)140301,200–1,35080–85
PTSA (2%)160101,100–1,30088–92

The product is a mixture of 1,4-sorbitan (major), 2,5-sorbitan, 3,6-sorbitan, isosorbide, and residual sorbitol. Purification via fractional distillation or recrystallization from ethanol/water mixtures yields >95% pure 1,4-anhydro-D-glucitol.

Regioselective Esterification at the 6-Position

The 6-hydroxyl group of 1,4-anhydro-D-glucitol is esterified with docosanoic acid (C22:0) using alkaline catalysts. This step requires precise control to avoid over-esterification of secondary hydroxyl groups.

Direct Esterification with Docosanoic Acid

In a standard protocol, 1,4-anhydro-D-glucitol is reacted with docosanoic acid in a 1:1 molar ratio using potassium carbonate (K₂CO₃) as the base. The reaction is conducted in n-butanol at 80–100°C for 12–24 hours under nitrogen atmosphere. n-Butanol acts as both solvent and azeotroping agent to remove water, driving the equilibrium toward ester formation.

Key Reaction Parameters:

  • Catalyst Loading : 5–10 mol% K₂CO₃

  • Solvent : n-Butanol (bp 117°C)

  • Temperature : 90°C

  • Yield : 70–75% (crude), increasing to 85–90% after purification

Activation of Docosanoic Acid

Alternative methods employ activated docosanoic acid derivatives to enhance reactivity. For example, docosanoyl chloride can be reacted with 1,4-anhydro-D-glucitol in the presence of triethylamine (TEA) as an acid scavenger. This method avoids water formation, enabling milder conditions (25–40°C) and higher regioselectivity.

Table 2: Comparison of Esterification Methods

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
Direct (K₂CO₃)K₂CO₃n-Butanol902485–90
Acyl Chloride (TEA)TriethylamineDichloromethane30692–95
Enzymatic (Lipase)Candida antarcticat-Butanol504860–65

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) offers an eco-friendly alternative, though yields are lower due to steric hindrance at the 6-position.

Purification and Characterization

Crude 1,4-anhydro-6-docosanoate-D-glucitol is purified via:

  • Solvent Extraction : Washing with ethyl acetate to remove unreacted fatty acid.

  • Crystallization : Recrystallization from hot isopropanol yields needle-like crystals with >99% purity.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 8:2) resolves regioisomers.

Characterization Data:

  • Melting Point : 78–80°C

  • FT-IR : 1,740 cm⁻¹ (C=O stretch), 1,150 cm⁻¹ (C-O-C cyclic ether)

  • ¹H NMR (CDCl₃): δ 4.85 (m, H-6), 3.60–3.90 (m, H-2, H-3, H-4, H-5), 2.35 (t, J=7.5 Hz, CH₂COO), 1.25 (br s, CH₂ alkyl), 0.88 (t, J=6.8 Hz, CH₃)

Industrial-Scale Optimization

Patents highlight continuous-flow reactors for large-scale production. A tubular reactor with inline water removal (molecular sieves) achieves 95% conversion in 4 hours at 100°C. Process intensification techniques, such as microwave-assisted esterification, reduce reaction times to 1–2 hours with comparable yields .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing D-Glucitol, 1,4-anhydro-, 6-docosanoate, and what are their efficiency metrics?

  • Methodology : The compound can be synthesized via esterification of 1,4-anhydro-D-glucitol (isosorbide) with docosanoic acid using acid catalysts (e.g., p-toluenesulfonic acid) under reflux conditions. Reaction optimization involves monitoring esterification efficiency via thin-layer chromatography (TLC) or gas chromatography (GC). Yield improvements (typically 70-85%) are achieved by controlling molar ratios (1:1.2 for isosorbide:docosanoic acid) and reaction time (6-8 hours at 120°C) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the 1,4-anhydro ring structure (δ 4.5–5.0 ppm for anomeric protons) and ester carbonyl (δ 170-175 ppm) .
  • FTIR : Peaks at 1740–1750 cm1^{-1} (C=O ester) and 3400–3500 cm1^{-1} (hydroxyl groups) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z: ~522.5 for C28_{28}H52_{52}O6_6) .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?

  • Methodology :

  • Solubility : Lipophilic due to the docosanoate chain; soluble in chloroform, dimethyl sulfoxide (DMSO), and ethanol. Aqueous solubility is negligible (<0.1 mg/mL at 25°C), requiring emulsifiers (e.g., Tween 80) for in vitro studies .
  • Melting Point : ~60–65°C (determined via differential scanning calorimetry) .
  • Stability : Hydrolytically stable at neutral pH but degrades under alkaline conditions (pH > 9) .

Advanced Research Questions

Q. How does this compound function in drug delivery systems, particularly for hydrophobic active ingredients?

  • Methodology : As a nonionic surfactant (similar to sorbitan esters), it stabilizes emulsions by reducing interfacial tension. Formulation studies involve dynamic light scattering (DLS) to optimize droplet size (100–200 nm) and zeta potential (neutral to -10 mV) for liposomal or nanoemulsion systems. Compatibility with APIs like paclitaxel has been demonstrated via in vitro release assays .

Q. What are the mechanistic insights into its interactions with biological membranes?

  • Methodology : Use fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane fluidity changes. Comparative studies with shorter-chain esters (e.g., stearate) reveal that the C22 chain enhances lipid bilayer integration, altering permeability for small molecules .

Q. Which analytical methods are validated for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD). Column: C18 (5 μm, 250 × 4.6 mm); mobile phase: acetonitrile/water (85:15, v/v); flow rate: 1.0 mL/min. Validation follows ICH guidelines (linearity: R2^2 > 0.99; LOD: 0.5 μg/mL) .

Q. How does thermal and pH stability impact its application in long-term storage or high-temperature processing?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation via GC or HPLC. Degradation products (free docosanoic acid and isosorbide) are identified using LC-MS/MS. Buffered formulations (pH 6–7) minimize hydrolysis .

Q. What comparative data exist between docosanoate and shorter-chain analogs (e.g., stearate) in terms of bioactivity or formulation performance?

  • Methodology : In vitro cytotoxicity assays (MTT) on Caco-2 cells show lower toxicity (IC50_{50} > 200 μM) for docosanoate vs. stearate (IC50_{50} ~150 μM). Franz cell diffusion studies demonstrate slower drug release rates with docosanoate due to higher hydrophobicity .

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